molecular formula C22H38O6 B099866 Bis(4-tert-butylcyclohexyl) peroxydicarbonate CAS No. 15520-11-3

Bis(4-tert-butylcyclohexyl) peroxydicarbonate

Cat. No.: B099866
CAS No.: 15520-11-3
M. Wt: 398.5 g/mol
InChI Key: NOBYOEQUFMGXBP-UHFFFAOYSA-N
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Description

Bis(4-tert-butylcyclohexyl) peroxydicarbonate: is an organic peroxide compound with the molecular formula C22H38O6. It is a white, free-flowing powder that is sensitive to heat and contamination. This compound is primarily used as an initiator in the polymerization of acrylic esters and unsaturated polyester resins .

Mechanism of Action

Target of Action

The primary target of Bis(4-tert-butylcyclohexyl) peroxydicarbonate is unsaturated polyester resins . It acts as an initiator in the curing process of these resins .

Mode of Action

This compound acts as a free radical initiator . It decomposes to generate free radicals, which then initiate the polymerization of unsaturated polyester resins . The compound interacts with the resin molecules, causing them to cross-link and harden .

Biochemical Pathways

The compound affects the polymerization pathway of unsaturated polyester resins . The free radicals generated by the decomposition of this compound initiate the polymerization process, leading to the formation of a three-dimensional network of cross-linked polymer chains .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, it can be loosely applied to this compound in terms of its behavior in a chemical system. The compound is sensitive to heat and contamination, and may decompose violently or explosively at temperatures between 0–10°C . It is often stored in a temperature-controlled environment to prevent premature decomposition .

Result of Action

The result of the action of this compound is the curing of unsaturated polyester resins . The compound initiates the polymerization process, leading to the hardening of the resin . This is crucial in various applications, including the production of coatings, adhesives, and certain types of plastics .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of contaminants . The compound is sensitive to heat, and its decomposition can be triggered at temperatures between 0–10°C . Therefore, it is often stored in a cool environment and handled with care to prevent premature decomposition .

Biochemical Analysis

Biochemical Properties

Bis(4-tert-butylcyclohexyl) peroxydicarbonate acts as an initiator in the polymerization of monomers, particularly in the curing of unsaturated polyester resins . It enhances free-flowing properties

Cellular Effects

As an initiator in polymerization, it may influence cell function indirectly through the properties of the polymers it helps to form .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as an initiator in the polymerization of monomers . It may exert its effects at the molecular level through this role, but specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been extensively studied.

Temporal Effects in Laboratory Settings

This compound is known for its stability, with a recommended storage temperature below 20°C . Its “kick-off” temperature, or the temperature at which it begins to react, is 50°C . The product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies have not been extensively documented.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-tert-butylcyclohexyl) peroxydicarbonate can be synthesized through the reaction of 4-tert-butylcyclohexanol with phosgene, followed by the reaction with hydrogen peroxide. The reaction is typically carried out under controlled temperature conditions to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with temperature control systems. The compound is often stored in temperature-controlled vessels and mixed with water to form a slurry, which helps to reduce the risk of explosion .

Chemical Reactions Analysis

Types of Reactions: Bis(4-tert-butylcyclohexyl) peroxydicarbonate primarily undergoes decomposition reactions, where it decomposes to form free radicals. These free radicals can initiate polymerization reactions in monomers such as vinyl chloride and methacrylates .

Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled temperature conditions, often in the presence of stabilizers to prevent premature decomposition. Common reagents used in these reactions include hydrogen peroxide and phosgene .

Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can then initiate the polymerization of various monomers to form polymers .

Comparison with Similar Compounds

  • Dicumyl peroxide
  • Lauroyl peroxide
  • Benzoyl peroxide
  • tert-Butyl peroxybenzoate
  • Cumene hydroperoxide

Comparison: Bis(4-tert-butylcyclohexyl) peroxydicarbonate is unique in its high sensitivity to heat and contamination, which makes it particularly effective as an initiator in the polymerization of acrylic esters and unsaturated polyester resins. Compared to other similar compounds, it offers a higher degree of control over the polymerization process due to its specific decomposition characteristics .

Properties

IUPAC Name

(4-tert-butylcyclohexyl) (4-tert-butylcyclohexyl)oxycarbonyloxy carbonate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O6/c1-21(2,3)15-7-11-17(12-8-15)25-19(23)27-28-20(24)26-18-13-9-16(10-14-18)22(4,5)6/h15-18H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBYOEQUFMGXBP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)OOC(=O)OC2CCC(CC2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O6
Record name DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE]
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DSSTOX Substance ID

DTXSID8065907
Record name Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester
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Molecular Weight

398.5 g/mol
Source PubChem
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Physical Description

Di-(4-tert-butylcyclohexyl)peroxydicarbonate, [technically pure] is a crystalline solid. This solid peroxide is particularly heat and contamination sensitive. These materials above a given "control temperature" may decompose violently. They are often stored in a temperature controlled vessel, also mixed with water to form a slurry of the peroxide. This greatly lessens the explosion hazard risk., Dry Powder; Liquid
Record name DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE]
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Record name Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester
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CAS No.

15520-11-3
Record name DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE]
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Record name Bis(4-tert-butylcyclohexyl) peroxydicarbonate
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Record name Bis(4-tert-butylcyclohexyl)peroxydicarbonate
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Record name Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester
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Record name Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester
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Record name Bis(4-tert-butylcyclohexyl) peroxydicarbonate
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Record name DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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